molecular formula C20H18Cl2N4O2 B11976231 N'-(2,4-Dichlorobenzylidene)-3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 303107-86-0

N'-(2,4-Dichlorobenzylidene)-3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11976231
CAS No.: 303107-86-0
M. Wt: 417.3 g/mol
InChI Key: JBJJCXLOOLOOJH-FSJBWODESA-N
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Description

N'-(2,4-Dichlorobenzylidene)-3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by:

  • 2,4-Dichlorobenzylidene moiety: Imparts electron-withdrawing properties and influences molecular rigidity .
  • Hydrazide linkage: Facilitates hydrogen bonding and coordination with biological targets .

Synthesis involves condensation of pyrazole-5-carbohydrazide with 2,4-dichlorobenzaldehyde, confirmed via FT-IR, NMR, and X-ray crystallography . Computational studies (DFT, molecular docking) highlight its planar geometry and electronic properties, critical for bioactivity .

Properties

CAS No.

303107-86-0

Molecular Formula

C20H18Cl2N4O2

Molecular Weight

417.3 g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(2-propoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H18Cl2N4O2/c1-2-9-28-19-6-4-3-5-15(19)17-11-18(25-24-17)20(27)26-23-12-13-7-8-14(21)10-16(13)22/h3-8,10-12H,2,9H2,1H3,(H,24,25)(H,26,27)/b23-12+

InChI Key

JBJJCXLOOLOOJH-FSJBWODESA-N

Isomeric SMILES

CCCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-Dichlorobenzylidene)-3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of N’-(2,4-Dichlorobenzylidene)-3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to a more sustainable and cost-effective production process.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-Dichlorobenzylidene)-3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered chemical properties.

    Substitution: The dichlorobenzylidene and propoxyphenyl groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Synthesis and Characterization

The compound is synthesized through a condensation reaction involving 2,4-dichlorobenzaldehyde and 3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide. The synthesis typically involves the use of solvents such as ethanol and acetic acid under reflux conditions. Characterization techniques employed include:

  • Fourier-transform infrared spectroscopy (FT-IR)
  • Proton nuclear magnetic resonance (1H-NMR)
  • Electrospray ionization mass spectrometry (ESI-MS)
  • Single-crystal X-ray diffraction

These methods confirm the structural integrity and purity of the synthesized compound .

Antimicrobial Activity

Recent studies have demonstrated that N'-(2,4-Dichlorobenzylidene)-3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including Mycobacterium tuberculosis. The compound's mechanism involves inhibition of specific enzymes critical for bacterial survival, making it a candidate for further development as an antibacterial agent .

Anticancer Potential

The compound has also shown promise in anticancer research. It has been tested for its ability to inhibit cancer cell proliferation in vitro. Preliminary results indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance its cytotoxic effects against different cancer cell lines .

Computational Studies

Computational chemistry plays a vital role in understanding the properties of this compound. Density Functional Theory (DFT) calculations have been employed to predict its electronic properties and molecular geometry in both gas and aqueous phases. These studies provide insights into:

  • Molecular stability
  • Energy levels of frontier orbitals
  • Vibrational frequencies

Such computational analyses help in elucidating the compound's reactivity and interaction with biological targets .

Case Study 1: Inhibition of Mycobacterium tuberculosis CYP121A1

A detailed study investigated the binding affinity of this compound towards CYP121A1, an enzyme crucial for the survival of Mycobacterium tuberculosis. Molecular docking simulations indicated favorable interactions between the compound and the active site residues of CYP121A1. The study concluded that this compound could serve as a lead compound for developing new antimycobacterial agents .

Case Study 2: Anticancer Activity Against Breast Cancer Cells

In vitro experiments assessed the anticancer activity of this compound against breast cancer cell lines. Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study highlighted its potential as a therapeutic agent in breast cancer treatment, warranting further investigation into its mechanisms of action .

Mechanism of Action

The mechanism of action of N’-(2,4-Dichlorobenzylidene)-3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key analogs and their substituent variations are summarized below:

Compound Name Benzylidene Substituent Pyrazole Substituent Molecular Weight (g/mol) Key Findings
Target Compound 2,4-Dichloro 2-Propoxyphenyl 443.30 (Calc.) High HOMO-LUMO gap (4.5 eV) suggests stability
(E)-N’-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) 4-Methoxy 5-Methyl 327.34 Lower HOMO-LUMO gap (3.8 eV) due to electron-donating methoxy group
(E)-N’-(4-(Dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MABPC) 4-Dimethylamino 5-Methyl 354.43 Reduced stability (higher reactivity) due to strong electron-donating group
N'-(5-Bromo-2-hydroxybenzylidene)-3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide 5-Bromo-2-hydroxy 2-Propoxyphenyl 442.06 Bromine increases molecular weight; hydroxyl group enhances solubility
3-(Thiophen-2-yl)-N'-(2,4-dichlorobenzylidene)-1H-pyrazole-5-carbohydrazide 2,4-Dichloro Thiophen-2-yl 444.13 Thiophene introduces π-π stacking potential in binding

Key Trends :

  • Electron-withdrawing groups (e.g., Cl, Br) increase stability but reduce solubility.
  • Electron-donating groups (e.g., OCH₃, N(CH₃)₂) lower HOMO-LUMO gaps, enhancing reactivity .
  • Bulkier substituents (e.g., propoxyphenyl) improve lipophilicity but may sterically hinder target interactions .

Pharmacological Activity Comparisons

Compound Name Analgesic Activity (% Inhibition) Sedative Effect (vs. Control) Antidiabetic Activity (IC₅₀, μM) References
Target Compound Not Reported Not Reported Not Reported
N'-(4-Dimethylaminobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (5b) 44.83% (ASA equivalent) Strong sedative (p<0.01)
(E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) Moderate α-glucosidase inhibition (IC₅₀ = 12.3 μM)
N'-(4-Nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide High antioxidant activity (IC₅₀ = 8.7 μM)

Insights :

  • Electron-deficient aromatic systems (e.g., nitro groups) correlate with antioxidant and antidiabetic activity .
  • Substituent position : Para-substituted derivatives (e.g., E-MBPC) show better pharmacokinetic profiles than ortho-substituted analogs .

Computational and Crystallographic Findings

  • Target Compound : Single-crystal X-ray analysis confirms (E)-configuration and planar geometry, critical for docking with enzyme active sites . DFT studies predict strong electrophilicity at the hydrazide nitrogen .
  • E-DPPC : Exhibits a dihedral angle of 8.2° between pyrazole and benzylidene moieties, compared to 12.5° in E-MBPC, suggesting greater conformational flexibility .
  • Thiophene Analog : Reduced dipole moment (2.1 Debye) compared to phenyl derivatives (3.5 Debye), influencing solubility .

Biological Activity

N'-(2,4-Dichlorobenzylidene)-3-(2-propoxyphenyl)-1H-pyrazole-5-carbohydrazide (CAS Number: 303107-86-0) is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects, supported by various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H18Cl2N4O2C_{20}H_{18}Cl_2N_4O_2. It features a pyrazole core substituted with a dichlorobenzylidene group and a propoxyphenyl moiety, which are critical for its biological activities.

1. Anti-Inflammatory Activity

Numerous studies highlight the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6. In a study involving various pyrazole derivatives, certain compounds exhibited up to 85% inhibition of TNF-α at 10 µM concentration, comparable to standard anti-inflammatory drugs such as dexamethasone .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Concentration (µM)
Pyrazole Derivative A85%93%10
Dexamethasone76%86%1

2. Anti-Cancer Activity

The compound has also been investigated for its anti-cancer properties. Research indicates that pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, derivatives similar to this compound have shown promising results against various cancer cell lines in vitro. A notable study reported that certain pyrazoles inhibited the growth of specific cancer cell lines by over 70% at concentrations as low as 10 µM .

Cell LineInhibition (%) at 10 µM
MCF-7 (Breast)75%
HeLa (Cervical)80%
A549 (Lung)65%

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been well-documented. Compounds structurally related to this compound were tested against various bacterial strains such as E. coli and S. aureus. Results showed significant antibacterial activity, with some derivatives exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Bacterial StrainMIC (µg/mL)Standard Antibiotic MIC (µg/mL)
E. coli32Ampicillin: 16
S. aureus16Vancomycin: 8

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives:

  • Anti-inflammatory Study : A series of pyrazoles were synthesized and evaluated for their ability to reduce edema in animal models. The most active compounds were found to significantly reduce paw swelling in carrageenan-induced inflammation models .
  • Cancer Cell Line Evaluation : A comprehensive study assessed the anti-cancer effects of multiple pyrazole derivatives on various cancer cell lines using MTT assays. The results indicated that specific substitutions on the pyrazole ring enhanced cytotoxicity against cancer cells .
  • Antimicrobial Testing : A recent investigation evaluated the antimicrobial properties of newly synthesized pyrazoles against clinical isolates of bacteria, revealing that certain compounds exhibited potent activity against resistant strains .

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